molecular formula C17H18ClN5OS B14933571 3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B14933571
M. Wt: 375.9 g/mol
InChI Key: PPXSTEYSKNSUCM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiadiazole ring via condensation reactions. The chlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18ClN5OS

Molecular Weight

375.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5OS/c1-10(2)7-15-20-21-17(25-15)19-16(24)14-9-13(22-23(14)3)11-5-4-6-12(18)8-11/h4-6,8-10H,7H2,1-3H3,(H,19,21,24)

InChI Key

PPXSTEYSKNSUCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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